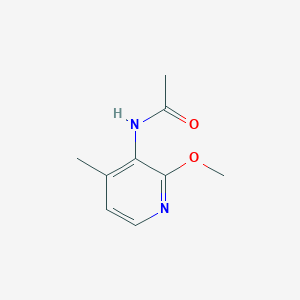

N-(2-methoxy-4-methylpyridin-3-yl)acetamide

描述

N-(2-methoxy-4-methylpyridin-3-yl)acetamide is an organic compound with the molecular formula C9H12N2O2 It belongs to the class of pyridine derivatives, which are known for their diverse biological and chemical properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-methylpyridin-3-yl)acetamide typically involves the reaction of 2-methoxy-4-methylpyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of 2-methoxy-4-methylpyridine and acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

N-(2-methoxy-4-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the acetamide group.

Substitution: Substituted acetamide derivatives.

科学研究应用

Pharmaceutical Applications

-

Anticancer Activity :

N-(2-methoxy-4-methylpyridin-3-yl)acetamide has been studied for its potential as an anticancer agent. It serves as a scaffold for developing inhibitors targeting specific cancer pathways. For instance, modifications to the pyridine ring can enhance activity against certain cancer cell lines by improving binding affinity to target proteins involved in tumor growth . -

Inhibition of Protein Kinases :

The compound has shown promise as a selective inhibitor of receptor protein-tyrosine kinases, particularly HER2/ErbB2, which is overexpressed in certain breast cancers. Its IC50 value is reported to be around 10 nM, indicating potent activity against this target. This makes it a candidate for further development as an antineoplastic agent . -

Neuroprotective Effects :

Research indicates that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of ion channels and neurotransmitter receptors, offering avenues for therapeutic intervention .

Biological Research Applications

-

Enzyme Inhibition Studies :

The compound has been utilized in studies investigating the inhibition of various enzymes, including protein arginine methyltransferase (PRMT5). This enzyme is crucial in regulating gene expression and cellular signaling pathways, making it a target for cancer therapy . -

Biofilm Formation Inhibition :

Recent studies have explored the compound's ability to inhibit biofilm formation in bacterial cultures, suggesting its potential application in developing antimicrobial agents. This property is particularly relevant in addressing antibiotic resistance .

Synthetic Chemistry Applications

-

Building Block for Novel Compounds :

This compound serves as a versatile building block in synthetic organic chemistry. It can undergo various transformations to yield more complex structures with desired biological activities . -

Palladium-Catalyzed Reactions :

The compound has been employed in palladium-catalyzed cross-coupling reactions, facilitating the synthesis of diverse pyridine-based derivatives with applications across medicinal chemistry .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Identified as a potent inhibitor of PRMT5; modifications enhance stability and potency |

| Study 2 | Biofilm Inhibition | Demonstrated significant inhibition of biofilm formation; potential antimicrobial application |

| Study 3 | Enzyme Inhibition | Effective against HER2; implications for breast cancer treatment |

作用机制

The mechanism of action of N-(2-methoxy-4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

- N-(pyridin-2-yl)acetamide

- N-(4-methylpyridin-3-yl)acetamide

- N-(2-methoxypyridin-3-yl)acetamide

Uniqueness

N-(2-methoxy-4-methylpyridin-3-yl)acetamide is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer specific properties that are advantageous in certain applications, such as increased solubility or enhanced binding affinity to biological targets .

生物活性

N-(2-methoxy-4-methylpyridin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-4-methylpyridine with acetic anhydride or acetyl chloride under basic conditions. This method allows for the formation of the acetamide bond efficiently, producing the desired compound with high purity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, a study identified a related compound as a potent inhibitor of HER2/ErbB2 with an IC50 value of 10 nM, suggesting potential pathways for similar derivatives in targeting cancer cells .

Enzyme Interaction

This compound may interact with various enzymes, potentially acting as an inhibitor or modulator. The mechanism of action often involves binding to specific active sites on enzymes, altering their activity and leading to biological effects such as apoptosis in cancer cells.

Antimicrobial Activity

The compound has shown promise in antimicrobial assays. Similar pyridine derivatives have demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains, indicating a broad spectrum of activity .

| Microbial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways within cells. For instance, it may inhibit protein kinases or other regulatory proteins that are essential for cell proliferation and survival.

Case Studies

- Inhibition of PRMT5 : A study highlighted the role of compounds similar to this compound in inhibiting PRMT5, a protein implicated in cancer cell proliferation. The IC50 values were determined through fluorescence polarization assays, showcasing the compound's potential as a therapeutic agent in cancer treatment .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various pyridine derivatives on non-small cell lung cancer (NSCLC) lines, revealing selective toxicity towards certain cell lines while sparing others . This selectivity is crucial for developing targeted cancer therapies.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-methoxy-4-methylpyridin-3-yl)acetamide, and how can reaction conditions be optimized for reproducibility?

A common approach involves substitution reactions under alkaline conditions using pyridine derivatives and acetamide precursors. For example, substitution of halogenated pyridines with methoxy/methyl groups, followed by condensation with acetamide derivatives, is a viable pathway . Optimization includes adjusting pH, temperature, and catalysts (e.g., iron powder for nitro-group reduction in related compounds) to enhance yield and purity. Purification via recrystallization or column chromatography is critical, with characterization by NMR and mass spectrometry to confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

1H/13C NMR is essential for confirming the methoxy, methyl, and acetamide substituents. Key signals include the methoxy group (~3.8–4.0 ppm) and methyl groups on the pyridine ring (~2.3–2.5 ppm). Mass spectrometry (ESI-TOF or HRMS) validates molecular weight, while IR spectroscopy identifies amide C=O stretches (~1650–1680 cm⁻¹). Cross-validation with computational tools (e.g., density functional theory for predicting NMR shifts) strengthens assignments .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction paired with SHELXL refinement determines bond lengths, angles, and torsional conformations. For example, the methoxy group’s orientation and acetamide planarity can be validated against crystallographic data. SHELX’s robust algorithms handle high-resolution or twinned data, and validation metrics (R-factor, electron density maps) ensure structural accuracy .

Q. How can computational modeling predict the compound’s interactions with biological targets, and what parameters are critical for docking studies?

Molecular docking (using AutoDock Vina or Schrödinger Suite) requires optimized 3D structures (e.g., from crystallography or DFT geometry optimization). Key parameters include binding affinity (ΔG), hydrogen-bond interactions with the pyridine and acetamide moieties, and solvent-accessible surface area. MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time .

Q. How can contradictory spectral or crystallographic data be resolved in studies of dynamic conformational behavior?

Variable-temperature NMR (e.g., 298–318 K) probes conformational exchange by observing signal coalescence or splitting. For crystallographic discrepancies (e.g., disorder in methoxy groups), iterative refinement in SHELXL and occupancy factor adjustments clarify atomic positions. Complementary techniques like cryo-EM or neutron diffraction may resolve ambiguities in flexible regions .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Systematic SAR studies involve synthesizing analogs with variations in methoxy/methyl positions or acetamide substituents. Biological assays (e.g., enzyme inhibition) paired with QSAR modeling identify critical pharmacophores. For example, electron-withdrawing groups on the pyridine ring may enhance binding to kinase targets, as seen in related acetamide derivatives .

Q. Methodological Challenges

Q. How can synthetic byproducts or isomers be minimized during the preparation of this compound?

Byproducts often arise from incomplete substitution or over-alkylation. Strategies include:

- Using excess methoxy precursor to drive substitution to completion.

- Employing protecting groups (e.g., Boc for amines) during multi-step syntheses.

- Monitoring reaction progress via TLC or HPLC to terminate at optimal conversion .

Q. What validation metrics are essential for ensuring the reliability of computational predictions for this compound?

- Docking: RMSD values <2.0 Å for ligand poses.

- MD simulations: Stability metrics (e.g., RMSF <1.5 Å for backbone atoms).

- QSAR: Cross-validated R² >0.6 and low AIC/BIC scores to avoid overfitting .

Q. Emerging Research Directions

Q. What role does this compound play in designing covalent inhibitors, and how can its reactivity be tuned?

The acetamide group can act as a warhead for covalent binding to cysteine residues. Modifying the pyridine’s electron density (e.g., introducing electron-withdrawing groups) enhances electrophilicity, as demonstrated in kinase inhibitor design. Kinetic studies (e.g., Kitz-Wilson plots) quantify covalent binding efficiency .

Q. How can this compound serve as a precursor for isotopically labeled probes in mechanistic studies?

Deuterium or 13C labeling at the methyl or methoxy positions enables tracking via NMR or MS. For example, 13C-acetamide facilitates metabolic pathway analysis in cell-based assays. Synthetic routes using labeled reagents (e.g., CD3I for deuteration) must maintain regioselectivity .

属性

IUPAC Name |

N-(2-methoxy-4-methylpyridin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-4-5-10-9(13-3)8(6)11-7(2)12/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSGXOZEWPGLGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401261556 | |

| Record name | N-(2-Methoxy-4-methyl-3-pyridinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76005-98-6 | |

| Record name | N-(2-Methoxy-4-methyl-3-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76005-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxy-4-methyl-3-pyridinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。